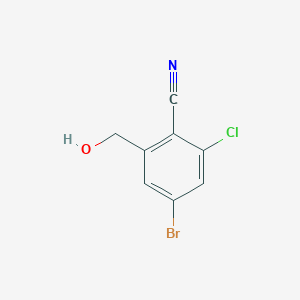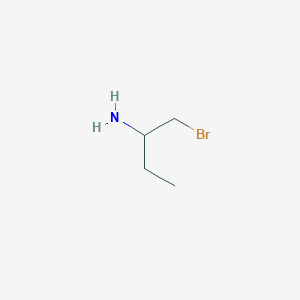
Mercaptogamma-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercaptogamma-cyclodextrin, also known as Octakis-(6-Mercapto-6-deoxy)-γ-Cyclodextrin, is a functional derivative of gamma-cyclodextrin. Its molecular structure consists of eight mercapto-6-deoxygamma cyclodextrin molecules linked by sulfur bonds. This compound is known for its excellent water solubility, ability to form inclusion compounds, and surface activity in aqueous solutions .
Métodos De Preparación
The preparation of Mercaptogamma-cyclodextrin is typically achieved through chemical synthesis involving a series of reaction stepsSpecific details of the synthetic routes and reaction conditions can be found in relevant research literature .
Análisis De Reacciones Químicas
Mercaptogamma-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto groups can lead to the formation of disulfide bonds .
Aplicaciones Científicas De Investigación
Mercaptogamma-cyclodextrin has a wide range of applications in scientific research. In chemistry, it is used as a stabilizer and embedding agent for chemicals such as dyes and spices. In biology and medicine, it is employed for the preparation, stabilization, and controlled release of drugs. Additionally, it is used in the separation, analysis, and preparation of herbicide suspensions .
Mecanismo De Acción
The mechanism of action of Mercaptogamma-cyclodextrin involves its ability to form inclusion complexes with various molecules through host-guest interactions. This property allows it to encapsulate non-polar or low-polar compounds, improving their solubility and stability. The molecular targets and pathways involved in its action are primarily related to its interaction with hydrophobic molecules .
Comparación Con Compuestos Similares
Mercaptogamma-cyclodextrin is unique among cyclodextrin derivatives due to its mercapto groups, which confer specific properties such as enhanced water solubility and the ability to form disulfide bonds. Similar compounds include alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which differ in the number of glucose units and the absence of mercapto groups .
Propiedades
Fórmula molecular |
C48H80O32S8 |
|---|---|
Peso molecular |
1425.7 g/mol |
Nombre IUPAC |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clave InChI |
HXPYYCNJOWSHQQ-HSEONFRVSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)

